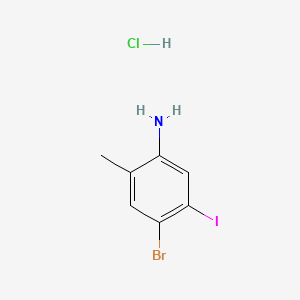
Methyl 1-amino-3-(2-bromophenyl)cyclobutane-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 1-amino-3-(2-bromophenyl)cyclobutane-1-carboxylate is an organic compound that belongs to the class of cyclobutane derivatives This compound is characterized by a cyclobutane ring substituted with an amino group, a bromophenyl group, and a carboxylate ester group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-amino-3-(2-bromophenyl)cyclobutane-1-carboxylate typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a cycloaddition reaction involving suitable precursors.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions using appropriate amine reagents.
Bromophenyl Substitution: The bromophenyl group can be introduced through electrophilic aromatic substitution reactions.
Esterification: The carboxylate ester group can be formed through esterification reactions using methanol and a suitable acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.
化学反应分析
Types of Reactions
Methyl 1-amino-3-(2-bromophenyl)cyclobutane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or imine derivatives.
Reduction: The bromophenyl group can be reduced to form phenyl derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) and alkyl halides are used in substitution reactions.
Major Products
Oxidation: Nitro or imine derivatives.
Reduction: Phenyl derivatives.
Substitution: Hydroxyl or alkyl-substituted derivatives.
科学研究应用
Methyl 1-amino-3-(2-bromophenyl)cyclobutane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It may be used in the study of enzyme-substrate interactions and protein-ligand binding.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of Methyl 1-amino-3-(2-bromophenyl)cyclobutane-1-carboxylate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the bromophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
相似化合物的比较
Similar Compounds
- Methyl 1-(3-bromophenyl)cyclobutane-1-carboxylate
- Methyl 1-amino-3-hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylate
Uniqueness
Methyl 1-amino-3-(2-bromophenyl)cyclobutane-1-carboxylate is unique due to the presence of both an amino group and a bromophenyl group on the cyclobutane ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
属性
分子式 |
C12H14BrNO2 |
|---|---|
分子量 |
284.15 g/mol |
IUPAC 名称 |
methyl 1-amino-3-(2-bromophenyl)cyclobutane-1-carboxylate |
InChI |
InChI=1S/C12H14BrNO2/c1-16-11(15)12(14)6-8(7-12)9-4-2-3-5-10(9)13/h2-5,8H,6-7,14H2,1H3 |
InChI 键 |
JAIDSAYCGKZZNG-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1(CC(C1)C2=CC=CC=C2Br)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(3aR,7aS)-octahydro-1H-isoindole-2-carbonyl]cyclopropane-1-carboxylic acid](/img/structure/B13485073.png)

![N-(3,4-dimethoxyphenyl)-2-({5-methoxy-3H-imidazo[4,5-b]pyridin-2-yl}sulfanyl)acetamide](/img/structure/B13485102.png)

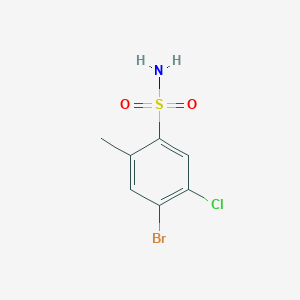
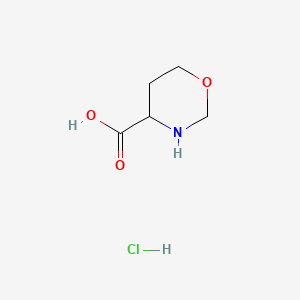
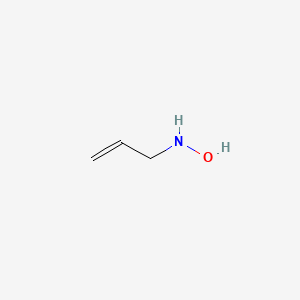

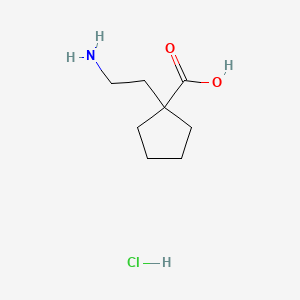
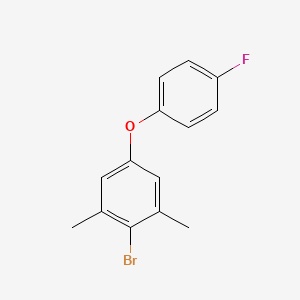

![1-[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]ethan-1-one](/img/structure/B13485157.png)

